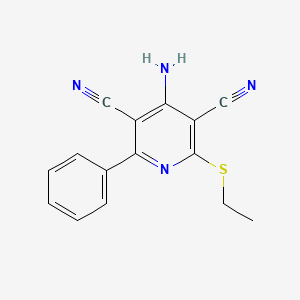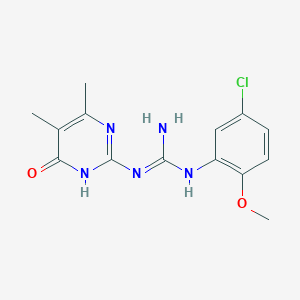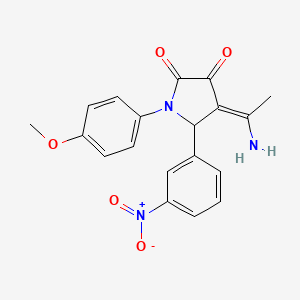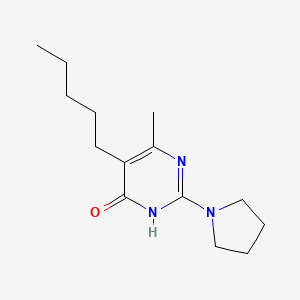
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is a heterocyclic compound with the molecular formula C24H22N4O2. It belongs to the class of triazolium salts, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate typically involves the alkylation of sodium 4-acetyl-1-phenyl-1,2,3-triazol-5-olate with α-bromoacetophenones. This reaction occurs at position 3 of the heterocycle, leading to the formation of the triazolium-5-olates . The reaction conditions often include the use of solvents like DMF or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while nucleophilic substitution can produce a variety of substituted triazolium derivatives .
科学的研究の応用
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the coordination environment . Additionally, the triazolium ring can participate in various biochemical reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
1,2,3-Triazolium-5-olates: These compounds share a similar triazolium core and exhibit comparable chemical properties.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
1,3-Dibenzyl-5-(benzylcarbamoyl)triazol-3-ium-4-olate is unique due to its specific substitution pattern and the presence of the benzylcarbamoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6127-79-3 |
|---|---|
分子式 |
C24H22N4O2 |
分子量 |
398.5 g/mol |
IUPAC名 |
N,1,3-tribenzyl-5-oxo-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C24H22N4O2/c29-23(25-16-19-10-4-1-5-11-19)22-24(30)28(18-21-14-8-3-9-15-21)26-27(22)17-20-12-6-2-7-13-20/h1-15H,16-18H2,(H-,25,26,29,30) |
InChIキー |
GONNDZVGKYDHOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=C(C2=[N+](NN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)



![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)


![4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole](/img/structure/B11045774.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)